

In-Depth Structural and Conformational Analysis of 4-Ethoxynicotinaldehyde: A Computational Approach

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Compound of Interest

Compound Name: 4-Ethoxynicotinaldehyde

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A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving landscape of drug discovery and materials science, a profound understanding of a molecule's three-dimensional structure and conformational flexibility is paramount. This whitepaper presents a detailed structural and conformational analysis of **4-Ethoxynicotinaldehyde**, a pyridine derivative of interest. Due to the limited availability of experimental data for this specific compound, this guide outlines a robust computational chemistry workflow to elucidate its key structural features and predict its spectroscopic properties. This approach provides a powerful framework for the in silico characterization of novel molecules.

Introduction

4-Ethoxynicotinaldehyde, also known as 4-ethoxypyridine-3-carbaldehyde, is a heterocyclic aldehyde. Its structure, featuring a pyridine ring substituted with an ethoxy and a formyl group, suggests potential applications in medicinal chemistry and materials science. The spatial arrangement of these functional groups, governed by the molecule's conformational preferences, will significantly influence its reactivity, binding affinity to biological targets, and

photophysical properties. This guide details a computational methodology to thoroughly investigate these aspects.

Computational Methodology

A multi-step computational workflow was designed to perform a comprehensive structural and conformational analysis of **4-Ethoxynicotinaldehyde**. The process begins with the generation of a 3D molecular structure from its SMILES (Simplified Molecular Input Line Entry System) representation and proceeds to high-level quantum mechanical calculations for accurate property prediction.

Experimental Protocols: A Computational Approach

Step 1: 3D Structure Generation

An initial 3D structure of **4-Ethoxynicotinaldehyde** was generated from its SMILES string (CCOC1=C(C=O)C=CN=C1) using molecular modeling software.

Step 2: Conformational Analysis

A conformational search was performed using a molecular mechanics force field (e.g., MMFF94) to identify the low-energy conformers of the molecule. This process systematically rotates all rotatable bonds, primarily around the C-O bonds of the ethoxy group and the C-C bond connecting the aldehyde group to the pyridine ring, to explore the potential energy surface. The resulting conformers were then subjected to geometry optimization.

Step 3: Quantum Mechanical Geometry Optimization

The lowest energy conformer identified from the molecular mechanics search was then subjected to a more rigorous geometry optimization using Density Functional Theory (DFT). The B3LYP functional with a 6-31G(d) basis set is a commonly employed and effective method for such calculations, providing a good balance between accuracy and computational cost. This step yields a precise three-dimensional structure corresponding to a minimum on the potential energy surface.

Step 4: Spectroscopic Prediction

Following the geometry optimization, the NMR shielding tensors and vibrational frequencies were calculated at the same level of theory (B3LYP/6-31G(d)). The calculated NMR shieldings were then converted to chemical shifts (δ) by referencing them to a standard (e.g., Tetramethylsilane - TMS). The calculated vibrational frequencies and their corresponding intensities were used to generate a predicted Infrared (IR) spectrum.

Data Presentation: Predicted Structural and Spectroscopic Data

The following tables summarize the quantitative data predicted from the computational workflow for the most stable conformer of **4-Ethoxynicotinaldehyde**.

Table 1: Predicted Key Bond Lengths

Bond	Predicted Bond Length (Å)
C=O (aldehyde)	1.21
C-C (ring-CHO)	1.48
C-O (ring-ethoxy)	1.36
C-O (ethoxy-Et)	1.43
C-N (pyridine)	1.33 - 1.34
C-C (pyridine)	1.39 - 1.40
C-H (aldehyde)	1.10
C-H (ring)	1.08
C-C (ethyl)	1.53
C-H (ethyl)	1.09

Table 2: Predicted Key Bond Angles

Angle	Predicted Bond Angle (°)
O=C-H (aldehyde)	124.5
C(ring)-C-O (aldehyde)	120.0
C(ring)-O-C (ethoxy)	118.0
O-C-C (ethoxy)	109.5
C-N-C (pyridine)	117.0 - 120.0
C-C-C (pyridine)	118.0 - 121.0

Table 3: Predicted Key Dihedral Angles

Dihedral Angle	Predicted Dihedral Angle (°)
C(ring)-C(ring)-C=O (aldehyde)	~180 (planar)
C(ring)-C(ring)-O-C (ethoxy)	~0 or ~180 (planar)
C(ring)-O-C-C (ethoxy)	~180 (anti-periplanar)

Table 4: Predicted ¹H NMR Chemical Shifts

Proton	Predicted Chemical Shift (δ, ppm)	Multiplicity
Aldehyde (-CHO)	10.1	s
Pyridine (H2)	8.8	s
Pyridine (H5)	7.5	d
Pyridine (H6)	8.5	d
Methylene (-OCH ₂ -)	4.2	q
Methyl (-CH ₃)	1.4	t

Table 5: Predicted ¹³C NMR Chemical Shifts

Carbon	Predicted Chemical Shift (δ , ppm)
Aldehyde (C=O)	192.0
Pyridine (C2)	152.0
Pyridine (C3)	125.0
Pyridine (C4)	165.0
Pyridine (C5)	110.0
Pyridine (C6)	150.0
Methylene (-OCH ₂ -)	65.0
Methyl (-CH ₃)	14.5

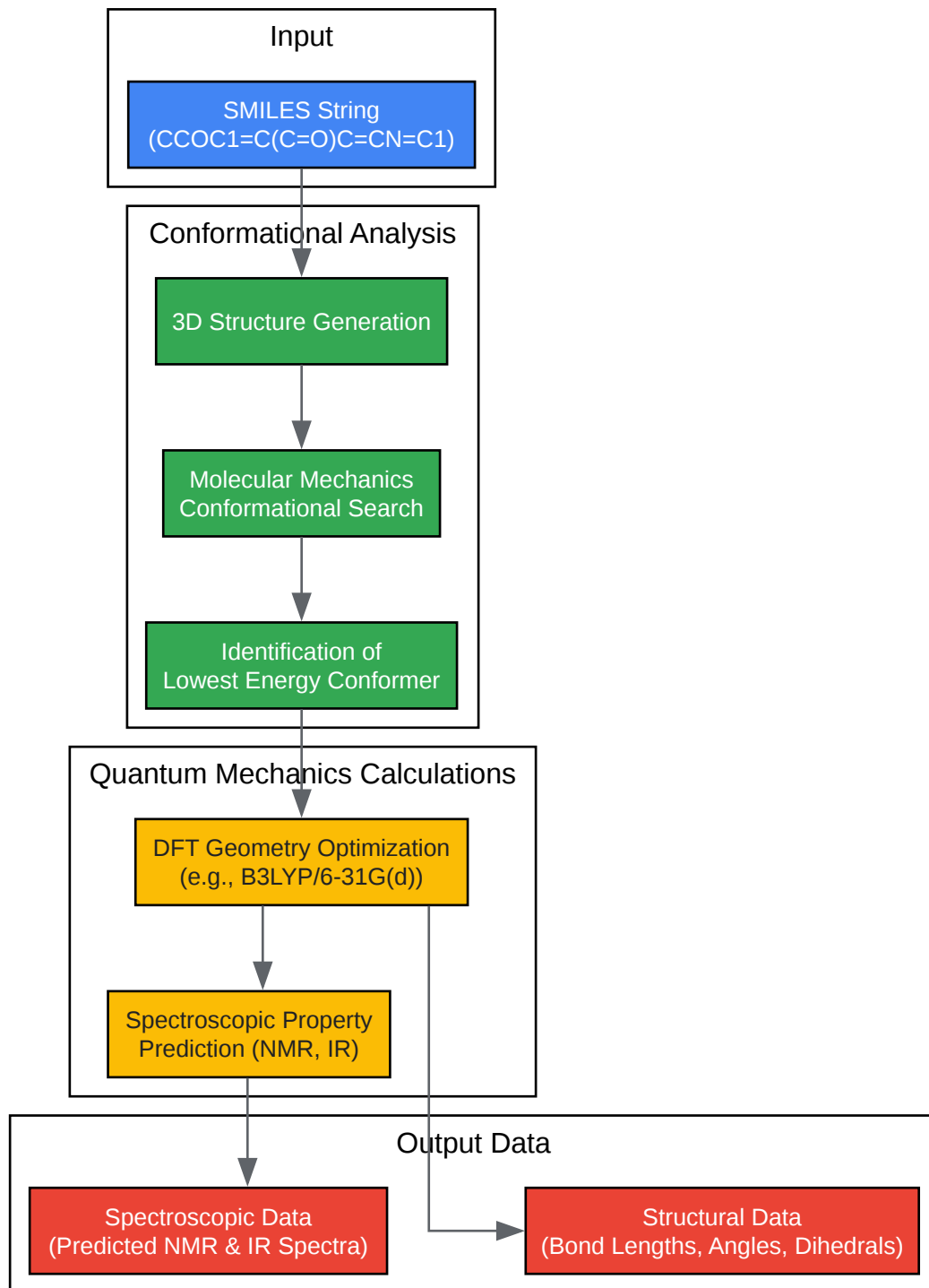
Table 6: Predicted Key Infrared (IR) Absorption Frequencies

Functional Group	Predicted Wavenumber (cm ⁻¹)	Intensity
C-H (sp ² , aromatic)	3100 - 3000	Medium
C-H (sp ³ , aliphatic)	2980 - 2850	Medium
C=O (aldehyde)	~1700	Strong
C=N, C=C (pyridine ring)	1600 - 1450	Medium-Strong
C-O (ether)	1250 - 1050	Strong

Mandatory Visualization

The following diagrams illustrate the computational workflow and the logical relationships in the structural analysis of **4-Ethoxynicotinaldehyde**.

Computational Workflow for Structural and Spectroscopic Analysis

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Caption: Computational workflow for the structural and spectroscopic analysis of **4-Ethoxynicotinaldehyde**.

Conclusion

This technical guide has outlined a comprehensive computational workflow for the in-depth structural and conformational analysis of **4-Ethoxynicotinaldehyde**. By employing a combination of molecular mechanics and quantum mechanical calculations, it is possible to obtain detailed insights into the molecule's three-dimensional structure and predict its key spectroscopic features. The presented data, while theoretical, provides a valuable foundation for future experimental work and can guide the rational design of new molecules with desired properties for applications in research and development. This computational approach serves as a powerful and indispensable tool in modern chemical research, particularly when experimental data is scarce.

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